molecular formula C₁₈H₃₂O B123277 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one CAS No. 173074-85-6

2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one

Cat. No.: B123277
CAS No.: 173074-85-6
M. Wt: 264.4 g/mol
InChI Key: ITFDRFJPWYWSMZ-KTKRTIGZSA-N
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Description

2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one is a cyclic ketone with the molecular formula C₁₈H₃₂O. This compound is known for its presence in the essential oils of various plants and is commonly referred to as cubeb oil. It has a unique structure characterized by a cyclobutanone ring attached to a tetradec-5-en-1-yl chain.

Preparation Methods

The synthesis of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one involves several steps. One common method includes the reaction of cyclobutanone with a tetradec-5-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutanone ring can be opened or modified using nucleophiles such as amines or thiols.

Scientific Research Applications

2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one has several scientific research applications:

    Biology: The compound is found in blood plasma and is studied for its metabolic pathways and interactions within biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in drug development and its interactions with biological targets.

    Industry: It is used in the production of fragrances and flavors due to its presence in essential oils.

Mechanism of Action

The mechanism of action of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. As a cyclic ketone, it can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but its presence in essential oils suggests potential roles in signaling and metabolic regulation .

Comparison with Similar Compounds

2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one can be compared with other cyclic ketones and alkenyl-substituted compounds:

    Cyclobutanone: A simpler cyclic ketone without the alkenyl chain, used in various organic synthesis reactions.

    2-[(5Z)-tetradec-5-en-1-yl]cyclopentan-1-one: Similar structure but with a cyclopentanone ring instead of a cyclobutanone ring, leading to different reactivity and applications.

    2-[(5Z)-tetradec-5-en-1-yl]cyclohexan-1-one: Another similar compound with a cyclohexanone ring, used in different industrial and research applications.

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-[(Z)-tetradec-5-enyl]cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h9-10,17H,2-8,11-16H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFDRFJPWYWSMZ-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291668
Record name 2-[(5Z)-5-tetradecenyl]cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-(Z)-2-(5-Tetradecenyl)cyclobutanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

173074-85-6
Record name 2-[(5Z)-5-tetradecenyl]cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173074-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5Z)-5-tetradecenyl]cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(Z)-2-(5-Tetradecenyl)cyclobutanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 - 26 °C
Record name (±)-(Z)-2-(5-Tetradecenyl)cyclobutanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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